1-cyclohexyl-3-methylbutan-1-ol 1-cyclohexyl-3-methylbutan-1-ol
Brand Name: Vulcanchem
CAS No.: 62106-66-5
VCID: VC11489930
InChI: InChI=1S/C11H22O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-12H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

1-cyclohexyl-3-methylbutan-1-ol

CAS No.: 62106-66-5

Cat. No.: VC11489930

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-cyclohexyl-3-methylbutan-1-ol - 62106-66-5

Specification

CAS No. 62106-66-5
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name 1-cyclohexyl-3-methylbutan-1-ol
Standard InChI InChI=1S/C11H22O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-12H,3-8H2,1-2H3
Standard InChI Key CQTNIPYUFMHSCO-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C1CCCCC1)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 1-cyclohexyl-3-methylbutan-1-ol features a cyclohexane ring bonded to a butanol backbone, with a methyl group branching at the third carbon. This configuration confers significant steric hindrance, influencing its reactivity and physical properties. The cyclohexyl group adopts a chair conformation, minimizing ring strain and enhancing thermodynamic stability .

Key molecular descriptors include a calculated LogP value of 2.97 , indicating moderate lipophilicity, and a polar surface area (PSA) of 20.23 Ų , which suggests limited hydrogen-bonding capacity. These properties are critical for predicting solubility and bioavailability in industrial formulations.

Synthesis and Industrial Production

Purification and Scalability

Fractional distillation under reduced pressure is commonly employed to isolate tertiary alcohols of this class . Analytical techniques such as gas chromatography (GC) ensure purity, with reported GC purities exceeding 99% for similar compounds . Scalability is feasible in batch reactors, though optimization of temperature and catalyst loading is necessary to mitigate side reactions.

Physicochemical Properties

Thermodynamic Data

Calculated properties using the Joback method provide insights into the compound’s behavior:

  • Boiling Point: Estimated at 539.93 K (266.78°C) .

  • Enthalpy of Vaporization (ΔvapH\Delta_{\text{vap}}H): 54.96 kJ/mol .

  • Heat Capacity (CpC_p): Ranges from 368.65 J/mol·K at 539.93 K to 455.09 J/mol·K at 726.12 K .

These values align with trends observed in branched tertiary alcohols, where increased molecular weight and branching elevate boiling points and reduce volatility.

Phase Behavior and Solubility

Applications in Industry and Research

Perfumery and Fragrance

Structural analogs, such as (2E)-4-cyclohexenyl-3-methylbut-2-en-1-ol, are valued in perfumery for their woody, amber-like odors . The cyclohexyl moiety in 1-cyclohexyl-3-methylbutan-1-ol may impart similar olfactory characteristics, though sensory evaluations are required to confirm this.

Pharmaceutical Intermediates

The compound’s tertiary alcohol group serves as a versatile intermediate in synthesizing esters or ethers. For instance, 1-(1-cyclohexen-1-yl)-3-methylbutan-1-one , a ketone derivative, is analyzed via reverse-phase HPLC, suggesting potential pharmacological relevance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator